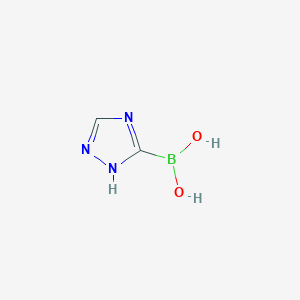
Methyl 2-(3-hydroxyphenyl)-2-(methylamino)acetate
Übersicht
Beschreibung
Methyl 2-(3-hydroxyphenyl)-2-(methylamino)acetate, commonly known as Methyl synephrine, is a synthetic compound that is structurally similar to ephedrine and phenylephrine. It is used in various dietary supplements and weight loss products due to its potential to increase metabolism and energy levels. However, the safety and efficacy of Methyl synephrine have been a topic of debate among researchers and health professionals.
Wirkmechanismus
Methyl synephrine works by stimulating the release of norepinephrine, a neurotransmitter that activates the sympathetic nervous system. This leads to an increase in heart rate, blood pressure, and metabolism. The compound also activates beta-3 adrenergic receptors, which are involved in the breakdown of fat cells.
Biochemical and Physiological Effects:
Methyl synephrine has been found to have several biochemical and physiological effects on the body. It increases lipolysis, the breakdown of fat cells, and stimulates the release of glucose from the liver. It also increases the production of heat in the body, which can lead to an increase in energy expenditure and weight loss.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Methyl synephrine in lab experiments include its ability to increase metabolic rate and energy expenditure, making it a useful tool for studying weight loss and exercise performance. However, the limitations of using Methyl synephrine include its potential side effects and the lack of long-term safety data.
Zukünftige Richtungen
There are several future directions for research on Methyl synephrine. These include studying its safety and efficacy in long-term use, investigating its potential as a treatment for obesity and metabolic disorders, and exploring its effects on cognitive function and mood. Additionally, further research is needed to identify potential side effects and drug interactions.
Wissenschaftliche Forschungsanwendungen
Methyl synephrine has been studied for its potential use as a weight loss supplement and as a performance-enhancing agent. It has been shown to increase metabolic rate and energy expenditure, leading to weight loss. Additionally, it has been found to improve exercise performance and reduce fatigue.
Eigenschaften
IUPAC Name |
methyl 2-(3-hydroxyphenyl)-2-(methylamino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-11-9(10(13)14-2)7-4-3-5-8(12)6-7/h3-6,9,11-12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMSDVHFKZBWFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC(=CC=C1)O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[(2S,5R)-4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3223462.png)
![1,1-dioxo-2-[(2S,5R)-4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-yl]-1,2-benzothiazol-3-one](/img/structure/B3223467.png)
![(2S,5R)-2-Phenylsulfanyl-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B3223469.png)






